molecular formula C9H6BrNS2 B1281907 4-(4-Bromophenyl)-2-thiazolethiol CAS No. 2103-95-9

4-(4-Bromophenyl)-2-thiazolethiol

Cat. No.: B1281907
CAS No.: 2103-95-9
M. Wt: 272.2 g/mol
InChI Key: QNNMMIMBOFCDQK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-thiazolethiol is a heterocyclic organic compound that features a thiazole ring substituted with a bromophenyl group Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds

Biochemical Analysis

Biochemical Properties

4-(4-Bromophenyl)-2-thiazolethiol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antitumor activities by interacting with specific enzymes and proteins involved in these processes . For instance, it can inhibit the activity of certain enzymes that are crucial for the survival and proliferation of microbial cells, thereby exhibiting antimicrobial properties. Additionally, its interaction with proteins involved in cell cycle regulation and apoptosis contributes to its antitumor effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress response, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting normal cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent the enzymes from catalyzing their respective biochemical reactions, leading to a cascade of effects on cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The degradation products may have different biochemical properties and can influence cellular functions differently. Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative cellular damage and altered cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial and antitumor activities . At higher doses, it can become toxic and cause adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are crucial for its biological activity, as they determine the concentration of the compound at its site of action.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function and cellular energy metabolism. The specific localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-thiazolethiol typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the desired thiazole derivative . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-thiazolethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium thiolate or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Phenylthiazolethiol.

    Substitution: Aminothiazole derivatives, thiolated thiazoles.

Scientific Research Applications

4-(4-Bromophenyl)-2-thiazolethiol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-thiazolethiol is unique due to its combination of a thiazole ring and a bromophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-bromophenyl)-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNMMIMBOFCDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499622
Record name 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103-95-9
Record name 4-(4-Bromophenyl)-2(3H)-thiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2103-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)-2-thiazolethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-(4-Bromophenyl)thiazole-2-thiol a promising ligand for developing anti-microbial agents?

A: The research paper highlights that incorporating 4-(4-Bromophenyl)thiazole-2-thiol as a ligand in bismuth complexes led to potent activity against various bacterial strains. Specifically, the tris-thiolato Bi(III) complex, [Bi(4-BrMTD)3], demonstrated notable bactericidal properties. [] While the exact mechanism of action isn't fully elucidated in the paper, the presence of the 4-(4-Bromophenyl)thiazole-2-thiol ligand seems to be crucial for the observed anti-microbial effects. This suggests its potential for further exploration in developing novel anti-microbial agents.

Q2: Are there any structural insights into the bismuth complex containing 4-(4-Bromophenyl)thiazole-2-thiol?

A: Yes, the research paper reports the successful obtaining of the crystal structure for the bismuth complex containing 4-(4-Bromophenyl)thiazole-2-thiol, denoted as [Bi(4-BrMTD)3]. [] Having access to this structural information is invaluable as it can provide insights into the coordination geometry of the complex and potentially shed light on its interaction with bacterial targets. This structural understanding can guide further optimization of similar compounds for enhanced anti-microbial activity.

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